Enzyme Affinity: Parent Diketone vs. Enol Intermediate
Within the bifunctional acireductone synthase (EC 3.1.3.77) reaction sequence, 2,3-diketo-1-phosphohexane displays a Michaelis constant (KM) of 0.077 mM, whereas its immediate enolization product, 2-hydroxy-3-keto-1-phospho-1-hexene, exhibits a KM of 0.0071 mM—a 10.8-fold lower value indicative of much tighter enzyme binding for the enol intermediate [1]. This comparison establishes that the initial enolization step, rather than the subsequent dephosphorylation, is the rate-limiting partial reaction in the bifunctional catalytic cycle when using the desthio analog, a mechanistic feature that can be exploited to isolate and study the enolase domain activity independently.
| Evidence Dimension | Michaelis constant (KM) for acireductone synthase (EC 3.1.3.77) |
|---|---|
| Target Compound Data | KM = 0.077 mM |
| Comparator Or Baseline | 2-Hydroxy-3-keto-1-phospho-1-hexene: KM = 0.0071 mM |
| Quantified Difference | 10.8-fold higher KM (lower affinity) for the target substrate vs. its enol intermediate |
| Conditions | EC 3.1.3.77 (acireductone synthase); BRENDA entry 669181; assay conditions as curated from primary literature |
Why This Matters
This quantitative kinetic difference enables researchers to select the substrate (parent diketone vs. enol intermediate) that best matches the desired rate-limiting step for mechanistic or inhibitor-screening assays.
- [1] BRENDA Enzyme Database. KM values for EC 3.1.3.77 — acireductone synthase: 2,3-diketo-1-phosphohexane (KM = 0.077 mM, entry 669181); 2-hydroxy-3-keto-1-phospho-1-hexene (KM = 0.0071 mM, entry 669181). Technical University of Braunschweig. View Source
